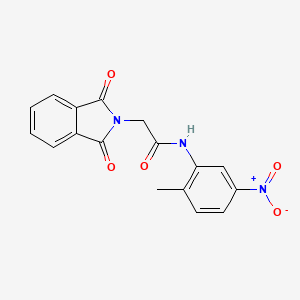

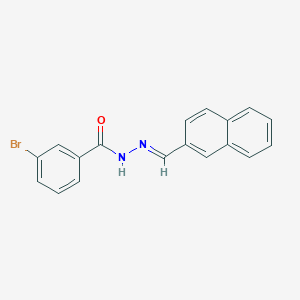

![molecular formula C14H14N2O3S B5504644 N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)

N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined using techniques like X-ray diffraction and DFT calculations. For instance, a study on N-3-hydroxyphenyl-4-methoxybenzamide demonstrated how intermolecular interactions influence molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings, which were analyzed through single crystal X-ray diffraction and DFT calculations (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide compounds can include modifications leading to various derivatives with potential applications in medicinal chemistry. For example, the Rh(III)-catalyzed reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines offers a method to create 3-amino-4-arylisoquinolinone architectures, suggesting a potential route for generating diverse chemical structures from benzamide derivatives (Zhenmin Li et al., 2019).

Physical Properties Analysis

The study of physical properties such as density, refractive index, and molar refractivity provides insights into the polarizability and intermolecular interactions of benzamide derivatives. Research on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, for instance, highlighted the relationship between drug concentration and polarizability effects, showcasing the importance of these properties in understanding compound behavior (R. Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity and potential biological activity, are critical for their application in various fields. Studies on the synthesis and biological activity of N-phenylbenzamide derivatives against enterovirus 71 highlighted the potential of these compounds for developing antiviral drugs (Xingyue Ji et al., 2013).

科学的研究の応用

Structure and Solid State Studies

Research on the structure of glibenclamide, a closely related compound, in both solution and the solid state, was carried out using NMR spectroscopy and theoretical calculations. This study provides insights into the molecular dynamics and stability of such compounds, which are crucial for their application in drug design and development (Sanz et al., 2012).

Antiviral Activity

A series of N-phenylbenzamide derivatives, structurally related to the compound of interest, were synthesized and evaluated for their antiviral activity against Enterovirus 71 (EV 71). Among these, certain derivatives showed promising activity, suggesting the potential for development into antiviral drugs (Ji et al., 2013).

Pharmacological Properties

The synthesis and evaluation of benzamide derivatives as selective serotonin 4 receptor agonists were conducted, revealing their potential to accelerate gastric emptying and increase the frequency of defecation. This highlights the utility of such compounds in gastrointestinal motility disorders (Sonda et al., 2004).

Antioxidant Agents

A study on N-arylbenzamides with amino or amino-protonated moieties showed that most exhibit improved antioxidative properties compared to reference molecules. This research underscores the potential of benzamide derivatives as potent antioxidants, which could be valuable in the development of therapeutic agents against oxidative stress-related diseases (Perin et al., 2018).

Anticonvulsant Activity

Research on 4-aminobenzamides for their anticonvulsant effects revealed that specific derivatives exhibited significant potency against seizures induced by electroshock and pentylenetetrazole. This indicates the therapeutic potential of benzamide derivatives in epilepsy and seizure disorders (Clark et al., 1984).

Drug Transformation and Excretion

A study on the transformation and excretion of metoclopramide, another related compound, in rabbits, uncovered several transformation products. Understanding the metabolic pathways and transformation products is crucial for drug development and safety assessment (Arita et al., 1970).

特性

IUPAC Name |

2-methoxy-N-(4-sulfinamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)20(15)18/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCRXNJLXDTZDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Aminosulfinyl)phenyl]-2-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)

![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)

![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

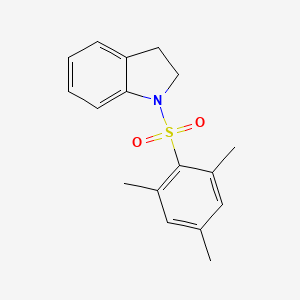

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)

![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)

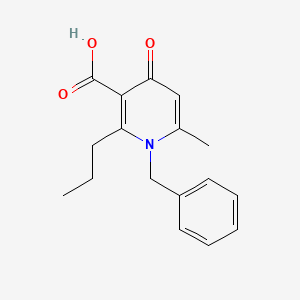

![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)